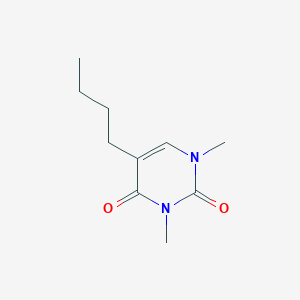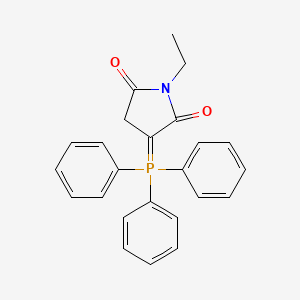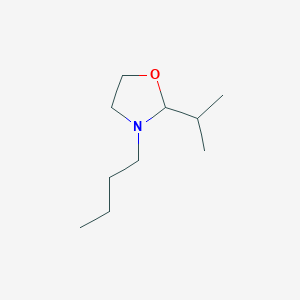![molecular formula C19H20O4 B14427209 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate CAS No. 82408-95-5](/img/structure/B14427209.png)
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C19H20O4 It is a derivative of phenoxy acetic acid and contains a phenylpropyl group attached to a phenoxyethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate typically involves the reaction of 4-(3-oxo-3-phenylpropyl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The phenylpropyl group can interact with enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetic acid: A related compound with similar structural features.
4-(3-Oxo-3-phenylpropyl)phenol: A precursor in the synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate.
Ethyl acetate: A common ester used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phenylpropyl group and a phenoxyethyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82408-95-5 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[4-(3-oxo-3-phenylpropyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20O4/c1-15(20)22-13-14-23-18-10-7-16(8-11-18)9-12-19(21)17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3 |
InChI-Schlüssel |
XPGLLOQTAIJHOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)



![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

